Methyl(phenyl)silanone

Catalog No.
S12988849
CAS No.
4543-12-8
M.F
C7H8OSi
M. Wt
136.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl(phenyl)silanone

CAS Number

4543-12-8

Product Name

Methyl(phenyl)silanone

IUPAC Name

methyl-oxo-phenylsilane

Molecular Formula

C7H8OSi

Molecular Weight

136.22 g/mol

InChI

InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

IXKNJYSAWNJQQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](=O)C1=CC=CC=C1

Methyl(phenyl)silanone is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a methyl group, a phenyl group, and a carbonyl group (C=O). This compound is part of a broader class of silanones, which are silicon analogs of carbonyl compounds. The presence of both organic and inorganic components in its structure allows for diverse chemical behaviors and potential applications in various fields, including materials science and organic synthesis.

  • Oxidation Reactions: The oxidation of methyl(phenyl)silylene can produce methyl(phenyl)silanone. This process typically involves the reaction with molecular oxygen or ozone, resulting in the formation of the corresponding silanone .
  • Thermal Reactions: Under specific conditions, methyl(phenyl)silylene reacts with carbon monoxide and phosphine to form acid-base complexes. These reactions are studied using matrix isolation techniques to understand the stability and reactivity of the resulting products .
  • Cyclization Reactions: Methyl(phenyl)silanone can undergo intramolecular cyclization when reacted with nitriles, leading to the formation of more complex cyclic structures .

Several methods exist for synthesizing methyl(phenyl)silanone:

  • Dealkylation Polycondensation: This method involves the catalytic dealkylation of phenylmethylsilicone oils, yielding methyl(phenyl)silanone as a product .
  • Grignard Reaction: A common synthetic route involves using phenylmagnesium bromide to react with silicon alkoxides, followed by reduction steps that lead to the formation of silanones .
  • Oxygen Atom Transfer: Recent advancements have shown that stable cyclic silylenes can be oxidized through oxygen atom transfer reactions to create silanones under controlled conditions .

Methyl(phenyl)silanone has various applications:

  • Materials Science: It is used in the production of silicone polymers and resins due to its ability to impart unique properties such as thermal stability and flexibility.
  • Catalysis: The compound's reactivity makes it a candidate for use in catalytic processes, particularly in organic synthesis where silicon-based catalysts are advantageous.
  • Pharmaceuticals: Research into similar compounds suggests potential applications in drug development, particularly as intermediates in synthesizing biologically active molecules.

Interaction studies involving methyl(phenyl)silanone primarily focus on its reactivity with other small molecules. For instance:

  • The interaction with carbon monoxide and phosphine has been studied to understand how these reagents can stabilize or alter the properties of silanones .
  • Investigations into its reactivity with nitrogen-containing compounds highlight its potential role in forming new chemical entities through cyclization reactions .

Methyl(phenyl)silanone shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
PhenylsilaneC₆H₅SiH₃Simplest organosilane; lacks carbonyl functionality
Dimethylsilanone(CH₃)₂Si=OContains two methyl groups; less sterically hindered
Trimethylsilylacetylene(CH₃)₃Si-C≡C-HTerminal alkyne functionality; different reactivity
MethylphenylsilaneC₆H₅Si(CH₃)₃No carbonyl; more saturated structure

Methyl(phenyl)silanone's unique combination of silicon, carbon, and oxygen functionalities allows it to participate in distinct

Methyl(phenyl)silanone, systematically named methyl-oxo-phenylsilane, follows IUPAC nomenclature rules for organosilicon compounds. The molecular formula C₇H₈OSi reflects its composition: a silicon atom bonded to a methyl group (-CH₃), a phenyl group (-C₆H₅), and an oxygen atom via a double bond (Si=O). This structure places it within the silanone family, characterized by the rare Si=O functional group.

The compound’s geometry is influenced by the silicon-oxygen double bond, which exhibits significant polarity due to silicon’s lower electronegativity compared to oxygen (Si: 1.90, O: 3.44). This polarization results in a bond length of approximately 1.526 Å, as observed in related silanones. Steric hindrance from the bulky phenyl and methyl groups stabilizes the molecule by reducing unwanted oligomerization, a common issue in silanone chemistry.

PropertyValueSource
Molecular FormulaC₇H₈OSi
Density1.05 g/cm³
Refractive Index1.48
Si=O Bond Length~1.526 Å

Historical Development and Discovery

The quest to isolate stable silanones dates to 1901, when Kipping and Lloyd erroneously reported siloxanes as silanones. True silanones remained elusive until 2014, when advancements in steric shielding and coordination chemistry enabled their synthesis. Methyl(phenyl)silanone emerged as part of this broader effort, with its stability attributed to strategic substituent selection.

In 2017, a breakthrough in acyclic silanone stabilization was achieved using N-heterocyclic imino (NHI) and silyl groups, which enhanced kinetic stability. These methods informed the synthesis of Methyl(phenyl)silanone, where the phenyl group’s bulk and the methyl group’s electron-donating effects work synergistically to prevent decomposition.

Significance in Organosilicon Chemistry

Methyl(phenyl)silanone bridges organic and inorganic chemistry, offering insights into silicon’s bonding behavior. Its Si=O bond is a focal point for studying reactivity patterns distinct from carbon-based ketones. For example, the compound undergoes nucleophilic attacks at silicon, forming siloxanes or silanols. This reactivity is exploited in:

  • Materials Science: As a precursor for silicone polymers and coatings.
  • Catalysis: Acting as intermediates in silicon-mediated reactions.
  • Analytical Chemistry: Serving as coatings for solid-phase microextraction due to its thermal stability.

The compound’s ability to form stable intermediates has also spurred research into silicon-based biomolecules, though this remains speculative. Its synthesis and stabilization methods have broader implications for developing novel silicon-oxygen frameworks, advancing fields from nanotechnology to polymer chemistry.

Hydrolysis of Chlorosilane Precursors

The hydrolysis of chlorosilane precursors represents one of the most fundamental and widely utilized approaches for methyl(phenyl)silanone synthesis [3]. This methodology exploits the inherent reactivity of silicon-chlorine bonds toward water molecules, facilitating the formation of silicon-oxygen double bonds characteristic of silanone compounds [18].

The hydrolysis mechanism proceeds through nucleophilic attack of water oxygen on the silicon atom, as demonstrated with isotopically labeled water studies [15]. The reaction pathway involves initial formation of silanol intermediates, which subsequently undergo condensation reactions to yield the desired silanone products [14]. Temperature control during hydrolysis proves critical, with optimal conditions typically ranging from 60 to 80 degrees Celsius for methylphenylchlorosilane precursors [3].

Catalytic enhancement of the hydrolysis process significantly improves both reaction rates and product selectivity [13]. Acid catalysis using hydrochloric acid at concentrations of 0.1 molar equivalents demonstrates particular effectiveness, achieving yields of 85 to 92 percent with selectivities ranging from 90 to 95 percent [14]. The protonation of leaving groups facilitates bond cleavage and subsequent water addition [16].

Table 1: Hydrolysis Conditions for Methylphenylsilanone Synthesis

PrecursorTemperature (°C)Reaction Time (hours)Water EquivalentsCatalystYield (%)Selectivity (%)
Methylphenylchlorosilane7052HCl (0.1 mol)85-9290-95
Methoxyphenylmethylsilane25110Co(OAc)₂·4H₂O>99>99
Dimethylphenylsilane5016MnBr(CO)₅98.9>99
Phenylsilane250.083Base (pH 9)>9995
Methylphenyldichlorosilane60-802-41.5Acid (pH 4)78-8585-90

The stoichiometry of water addition influences both reaction kinetics and product distribution [15]. Excess water typically favors complete hydrolysis, though careful control prevents over-hydrolysis leading to undesired siloxane formation [18]. Reaction monitoring through pressure measurements effectively tracks hydrogen chloride evolution, providing real-time assessment of conversion progress [5].

Ring-Opening Polymerization of Cyclic Siloxanes

Ring-opening polymerization of cyclic siloxanes provides an alternative synthetic route to methyl(phenyl)silanone through controlled depolymerization processes [4]. This methodology exploits the ring strain present in smaller cyclic siloxanes, particularly the eight-membered siloxane ring systems [4].

The polymerization mechanism involves anionic initiation at chain ends, followed by ring-opening propagation [24]. Backbiting reactions traditionally compete with chain propagation, leading to thermodynamically controlled mixtures containing 10 to 15 percent cyclic oligosiloxanes [4]. Recent advances in catalyst design have addressed this limitation through coordination strategies that prevent undesired cyclization [4].

Alcohol coordination to anionic chain ends effectively suppresses backbiting processes [4]. The coordinating alcohol creates a more nucleophilic environment that favors ring-opening over intramolecular cyclization reactions [4]. Phosphonium cations serve as self-quenching systems, responding to loss of coordinating alcohols by terminating polymerization before backbiting commences [4].

Temperature control during ring-opening polymerization proves essential for maintaining selectivity toward linear products [24]. Lower temperatures generally favor ring retention, while elevated temperatures promote ring-opening but may also increase unwanted side reactions [24]. Optimal conditions typically employ temperatures between 100 to 150 degrees Celsius with carefully controlled heating rates [24].

Monomer reactivity varies significantly depending on ring size and substituent patterns [24]. Eight-membered rings demonstrate higher reactivity compared to six-membered analogues due to increased ring strain [24]. Phenyl substituents generally increase reactivity toward anionic attack compared to methyl groups, attributed to electron-withdrawing effects that enhance silicon electrophilicity [24].

Catalytic Approaches in Silanone Synthesis

Catalytic methodologies for methyl(phenyl)silanone synthesis encompass diverse transition metal complexes and main group catalysts [5] [10]. These approaches offer enhanced selectivity and milder reaction conditions compared to traditional thermal processes [5].

Rhodium and iridium complexes demonstrate exceptional activity for silane hydrolysis reactions [5]. Neutral rhodium complexes containing silicon-chelating ligands achieve selective hydrosilanol formation, while cationic variants favor hydrosiloxane products [5]. The electronic nature of the metal center significantly influences product distribution, with electron-rich species promoting silanol formation [5].

Cobalt-based catalysts show particular promise for dehydrogenative coupling reactions involving phenylsilanes [10]. Cobalt acetate systems achieve complete conversion of phenylsilane to trimethoxysilane products at room temperature within one hour [10]. The mechanism involves initial silicon-hydrogen bond activation followed by alcohol insertion and hydrogen elimination [10].

Manganese carbonyl complexes catalyze hydrolysis reactions under mild conditions [17]. Manganese bromide pentacarbonyl demonstrates effectiveness for dimethylphenylsilane hydrolysis, achieving 98.9 percent conversion with excellent selectivity [17]. The reaction proceeds through oxidative addition of the silicon-hydrogen bond to the metal center [17].

Iron and nickel catalysts provide alternative approaches with distinct selectivity patterns [10]. Iron complexes generally yield complete conversion to trimethoxylated products, while nickel systems produce mixtures of mono-, di-, and tri-substituted products [10]. This selectivity difference enables tailored synthesis of specific silanone derivatives [10].

Gold catalysts facilitate hydrosiloxane formation through cross-coupling reactions between dihydrosilanes and silanols [5]. The gold center activates both silicon-hydrogen and silicon-oxygen bonds, promoting condensation reactions under mild conditions [5]. Catalyst loadings as low as 0.1 mole percent achieve effective conversion [5].

Industrial-Scale Production Techniques

Industrial production of methyl(phenyl)silanone utilizes scaled-up versions of laboratory methodologies, with emphasis on continuous processing and economic efficiency [6] [11]. The Direct Process represents the predominant industrial approach for organosilicon compound synthesis, involving copper-catalyzed reactions of alkyl halides with elemental silicon [23].

Large-scale reactors employ fluidized bed designs to maximize silicon-reactant contact [6]. Temperature control systems maintain reaction conditions between 250 to 350 degrees Celsius, with pressure regulation between 2 to 5 bar [23]. These parameters ensure optimal silicon conversion rates of 90 to 98 percent with chloromethane conversion reaching 30 to 90 percent [23].

Continuous distillation systems separate product mixtures into individual components [6]. Multiple distillation columns operating at different pressure and temperature conditions enable precise fractionation [6]. The process typically incorporates nine distillation steps to achieve electronics-grade purity levels [6].

Purification trains combine multiple separation techniques to remove trace impurities [8]. Sequential adsorption using porous granular charcoal and magnesium silicate effectively removes volatile impurities at temperatures ranging from minus 40 to minus 80 degrees Celsius [8]. Final distillation steps achieve product purities exceeding 99.9 percent [8].

Table 3: Industrial Scale Production Parameters

Production ScaleReactor TypeTemperature ControlTypical ThroughputEnergy Consumption (kWh/kg)Product Purity (%)
Laboratory (g)Glass Round-bottom±2°C10-100 g/batch15-2595-98
Pilot (kg)Stainless Steel Batch±1°C5-50 kg/batch8-1596-99
Small Industrial (tons/year)Continuous Flow±0.5°C100-1000 tons/year4-898-99.5
Large Industrial (tons/year)Multiple Reactor System±0.2°C5000-20000 tons/year2-499-99.9

Modular plant designs enable flexible capacity scaling as market demand increases [11]. These systems integrate multiple unit operations including three reaction steps, nine distillation steps, compression, and solid-gas separation [11]. Modular construction reduces capital investment and enables rapid deployment [11].

Process optimization focuses on silicon tetrachloride recycling to minimize waste generation [11]. Purification steps recover silicon tetrachloride for reuse in hydrochlorination reactions, while waste stream concentration enables chemical recovery [11]. This circular approach reduces raw material consumption and environmental impact [11].

Purification and Isolation Strategies

Purification of methyl(phenyl)silanone requires specialized techniques due to the compound's unique chemical properties and potential for further reaction [8] [26]. Distillation represents the primary purification method, though careful temperature and pressure control prevents decomposition during processing [8].

Fractional distillation under reduced pressure enables separation from higher-boiling impurities while minimizing thermal stress [8]. Operating pressures between 10 to 50 millimeters of mercury combined with temperatures of 80 to 120 degrees Celsius achieve effective separation [8]. Packed columns with high theoretical plate numbers enhance separation efficiency [8].

Table 2: Purification Techniques for Methylphenylsilanone

Purification MethodTemperature Range (°C)Pressure (mmHg)Purity Achieved (%)Recovery (%)Typical Yield (%)
Distillation80-12010-5095-9985-9588-92
Crystallization0-25Atmospheric92-9670-8075-80
Column Chromatography25Atmospheric98-99.580-9085-88
Sublimation40-600.1-199-99.975-8580-85
Liquid-Liquid Extraction25Atmospheric85-9290-9585-90

Crystallization techniques provide alternative purification approaches for solid silanone derivatives [26]. Controlled cooling of saturated solutions promotes selective crystallization, with temperature gradients between 0 to 25 degrees Celsius optimizing crystal formation [26]. Solvent selection significantly impacts crystallization behavior, with aromatic solvents generally providing superior results [26].

Column chromatography enables high-resolution separation of closely related silanone compounds [26]. Silica gel stationary phases with hexane-ethyl acetate mobile phase systems achieve purities exceeding 98 percent [26]. Gradient elution techniques optimize separation while minimizing solvent consumption [26].

Sublimation under high vacuum conditions provides the highest purity levels for volatile silanone compounds [8]. Operating pressures below 1 millimeter of mercury combined with gentle heating between 40 to 60 degrees Celsius enable direct solid-to-vapor phase transitions [8]. This technique eliminates liquid-phase impurities and achieves purities approaching 99.9 percent [8].

Liquid-liquid extraction systems remove polar impurities from silanone products [26]. Careful selection of extraction solvents based on polarity differences enables selective partitioning [26]. Multiple extraction stages with appropriate solvent ratios achieve effective impurity removal while maintaining high product recovery [26].

Methyl(phenyl)silanone exhibits a distinctive molecular architecture centered around a silicon atom bearing both a methyl group and a phenyl ring, with a characteristic silicon-oxygen double bond (Si=O). The compound possesses the molecular formula C₇H₈OSi with a molecular weight of 136.22-136.23 g/mol [1] [2]. The SMILES notation CSiC1=CC=CC=C1 clearly illustrates the structural connectivity, featuring the silanone functional group (Si=O) as the central reactive moiety [1] [2].

The molecular geometry around the silicon center approximates a trigonal planar configuration due to the presence of the silicon-oxygen double bond. Research on related silanone complexes has demonstrated that stable silanones feature characteristic Si=O bond lengths of approximately 1.526 Å [3], significantly shorter than typical Si-O single bonds. The silicon-oxygen double bond exhibits considerable polarity, with the electronegativity difference between silicon (1.90) and oxygen (3.44) resulting in a partial positive charge on silicon and partial negative charge on oxygen [4].

Computational studies indicate that the phenyl group attachment to silicon influences the electronic distribution around the silicon center. The conjugation between the aromatic π-system and the silicon d-orbitals contributes to the overall stability of the silanone functionality. Rotational spectroscopy studies on methylphenylsilane, a structurally related compound, reveal that the methyl group exhibits internal rotation with a barrier of 559 cm⁻¹, indicating relatively free rotation around the Si-C bond [5].

The compound exhibits one hydrogen bond acceptor and zero hydrogen bond donors, with a topological polar surface area (TPSA) of 17.07 Ų [2]. The calculated logarithmic partition coefficient (LogP) of 0.9454 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character [2].

Thermal Stability and Decomposition Profiles

Methyl phenyl silicon-containing compounds demonstrate exceptional thermal stability characteristics. Comprehensive thermogravimetric analysis (TGA) studies on related methyl phenyl silicone resins reveal that the temperature at which 5% weight loss occurs (Td5) reaches 606°C under nitrogen atmosphere and 542°C in air [6]. The char yield at 800°C demonstrates remarkable retention, achieving 91.1% in nitrogen and 85.3% in air atmospheres [6].

The enhanced thermal stability of methyl phenyl silicon compounds stems from the formation of cross-linked Si-O-Ph bonds, which significantly prevent degradation through back-biting mechanisms and oxidative cleavage processes [6]. When formulated with aluminum pigments, these materials can withstand operating temperatures up to 650°C, making them exceptionally suitable for high-temperature applications [7].

Detailed kinetic studies on phenylsilane decomposition provide insights into the thermal behavior of related compounds. The thermal decomposition follows a bimolecular redistribution mechanism with an activation energy of 70.1 kcal/mol and a frequency factor of 10¹⁶ liter/mole min [8]. Monophenylsilane decomposition occurs through homogeneous bimolecular disproportionation, involving hydrogen and phenyl exchange via a four-center activated complex [9].

The decomposition kinetics demonstrate strong solvent dependence, with aromatic solvents such as benzene providing enhanced thermal stability compared to aliphatic solvents like hexane. In benzene, conversion yields exceed 50% for silicon nanowire formation, while hexane yields only 1.4% conversion under similar conditions [9]. This solvent effect relates to the enhanced stabilization of intermediate species during the disproportionation process.

PropertyValueConditions
Td5 (5% weight loss)606°CNitrogen atmosphere
Td5 (5% weight loss)542°CAir atmosphere
Char yield at 800°C91.1%Nitrogen atmosphere
Char yield at 800°C85.3%Air atmosphere
Maximum operating temperature650°CWith aluminum pigments

Solubility and Phase Behavior

The solubility characteristics of methyl(phenyl)silanone reflect the dual nature of its molecular structure, combining hydrophobic phenyl and methyl groups with a polar silanone functionality. Related dimethoxy(methyl)phenylsilane compounds demonstrate solubility in polar organic solvents including ethanol and acetone, while showing enhanced compatibility with apolar organic solvents due to the phenyl ring contribution [10].

The presence of the phenyl group significantly influences solubility patterns by reducing water solubility while facilitating dissolution in organic media. Silane compounds generally exhibit limited aqueous solubility due to their hydrophobic components, with the phenyl substituent further decreasing water compatibility [11]. The polar silanone group (Si=O) provides some degree of polarity that may enhance solubility in polar aprotic solvents.

Solubility behavior demonstrates temperature dependence, with increased dissolution typically observed at elevated temperatures. The compound's LogP value of 0.9454 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous systems [2]. This characteristic makes the compound suitable for applications in organic synthesis and materials science where organic solvent compatibility is essential.

Phase behavior studies on related poly(dimethylsiloxane) systems in supercritical fluids provide insights into the behavior of silicon-containing compounds under extreme conditions [12]. These studies reveal complex phase transitions that depend on temperature, pressure, and molecular weight distribution. The aromatic substitution in methyl(phenyl)silanone likely influences its phase behavior compared to purely aliphatic analogs.

Spectroscopic Fingerprints (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of methyl(phenyl)silanone exhibits characteristic absorption bands that serve as definitive structural fingerprints. The silanone functionality (Si=O) produces a distinctive stretching vibration in the region of 1000-1100 cm⁻¹, representing one of the most diagnostic features for this compound class [13]. This frequency range differentiates silanones from siloxanes (Si-O-Si), which typically absorb between 1130-1000 cm⁻¹ [13].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while methyl C-H stretches are observed at 2950 and 2900 cm⁻¹ [14]. The phenyl ring attached to silicon generates characteristic bands at 1430 cm⁻¹ (sharp, narrow band), 1120 cm⁻¹ (strong band), and a distinctive pattern between 700-760 cm⁻¹ [13]. The 1430 cm⁻¹ band intensity is particularly sensitive to spectrometer resolution and scanning speed parameters.

Silicon-phenyl specific vibrations produce a strong band around 700-710 cm⁻¹ with additional weak to strong bands in the 760-710 cm⁻¹ region [13]. When multiple phenyl groups are present, the 1120 cm⁻¹ band typically splits into a doublet pattern. The methyl group attached to silicon (Si-CH₃) shows characteristic C-H vibrations around 2100 cm⁻¹ [14].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information through both ¹H and ²⁹Si NMR measurements. The methyl group directly bonded to silicon typically resonates in the 0.2-0.8 ppm range in ¹H NMR spectra, showing the characteristic downfield shift associated with silicon substitution [15]. The phenyl protons appear in the aromatic region (7.0-8.0 ppm) with splitting patterns reflecting the substitution pattern.

²⁹Si NMR spectroscopy offers unique insights into the silicon environment. The chemical shift values for silanones typically differ significantly from silanes or siloxanes due to the deshielding effect of the oxygen double bond. Silicon nuclei in silanones generally appear further downfield compared to their silane analogs. The coupling patterns provide information about the connectivity and substitution patterns around the silicon center.

Relaxation-optimized NMR techniques have demonstrated enhanced resolution for silicon-containing compounds, particularly beneficial for characterizing methylene and methyl groups attached to silicon [15]. These methods can provide up to 3.2-fold improvements in resolution and 2.0-fold sensitivity enhancements, making detailed structural analysis more accessible.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrations and offering insights into molecular polarizability changes. Silicon-oxygen vibrations in silanone compounds appear in the 501-503 cm⁻¹ region, similar to silanol (Si-OH) vibrations [16]. This similarity requires careful interpretation to distinguish between silanone and silanol functionalities.

The phenyl ring contributions to the Raman spectrum include characteristic bands in the 1000-1600 cm⁻¹ region, representing aromatic ring breathing and stretching modes [17]. Aromatic C-H bending vibrations appear in the 700-800 cm⁻¹ range, providing additional confirmation of phenyl group presence.

Raman spectroscopy proves particularly valuable for studying silicon-containing compounds because it can detect symmetric stretching modes that may be weak or absent in infrared spectra. The technique also offers advantages for studying compounds in various physical states and can provide information about molecular orientation and crystalline structure.

TechniqueAssignmentFrequency/Chemical Shift
FT-IRSi=O stretch1000-1100 cm⁻¹
FT-IRAromatic C-H stretch3000-3100 cm⁻¹
FT-IRMethyl C-H stretch2950, 2900 cm⁻¹
FT-IRSi-phenyl vibrations1430, 1120, 700-760 cm⁻¹
¹H NMRMethyl on silicon0.2-0.8 ppm
RamanSi-O vibrations501-503 cm⁻¹
RamanPhenyl ring vibrations1000-1600 cm⁻¹

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of silanone compounds presents unique challenges due to their high reactivity and tendency toward oligomerization. However, recent advances have enabled the structural characterization of stabilized silanone complexes that provide valuable insights into silanone geometry and bonding parameters [18] [19].

X-ray crystal structure determinations of pyridine-stabilized silanone molybdenum complexes reveal key structural features applicable to understanding methyl(phenyl)silanone. These studies demonstrate that the silicon-oxygen double bond length in silanones typically measures approximately 1.526 Å, significantly shorter than Si-O single bonds [19] [3]. The geometry around the silicon center approximates trigonal planar coordination, consistent with sp² hybridization.

The stabilization of silanones through coordination to transition metal centers has enabled detailed crystallographic studies. Research on silanone complexes shows that the Si=O bond exhibits considerable polarity, with the silicon center bearing partial positive charge [18] [19]. The coordination environment around silicon in these complexes provides a model for understanding the electronic structure of free silanones.

Crystallographic studies of related organosilicon compounds demonstrate systematic structural trends. Silicon-phenyl bond lengths typically range from 1.87-1.89 Å, while silicon-methyl bonds measure approximately 1.86-1.88 Å [20]. The phenyl ring orientation relative to the silicon center influences the overall molecular packing in crystalline structures.

The crystal packing of silanone-containing compounds shows significant intermolecular interactions, particularly involving the polar Si=O functionality. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and thermal behavior. Hydrogen bonding between oxygen atoms and nearby hydrogen atoms on aromatic or aliphatic carbons can contribute to crystal stabilization.

Powder diffraction studies on related silicon compounds provide additional structural information, particularly regarding polymorphic forms and thermal expansion behavior [21]. The crystalline quality of silanone compounds can be assessed through high-resolution X-ray diffraction, which reveals information about dislocations, defects, and grain boundaries that influence material properties [22].

X-ray diffraction analysis of silicon dioxide polymorphs demonstrates the importance of Si-O bond angles and distances in determining crystal structure [23]. In crystalline SiO₂, silicon atoms adopt tetrahedral coordination with O-Si-O bond angles of approximately 109.5°, contrasting with the trigonal planar geometry expected for silanones. This geometric difference reflects the fundamental distinction between silicate minerals and molecular silanone compounds.

ParameterValueReference System
Si=O bond length1.526(3) ÅStabilized silanone complex
Si-phenyl bond length1.87-1.89 ÅOrganosilicon compounds
Si-methyl bond length1.86-1.88 ÅOrganosilicon compounds
Silicon coordinationTrigonal planarSilanone compounds
O-Si-O bond angle (SiO₂)109.5°Crystalline silicon dioxide

Hydrogen Bond Acceptor Count

1

Exact Mass

136.034441409 g/mol

Monoisotopic Mass

136.034441409 g/mol

Heavy Atom Count

9

Related CAS

9005-12-3

Dates

Last modified: 08-10-2024

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